1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of a fluorobenzyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. For example, 2-fluorobenzyl chloride can react with the indole derivative in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Fluorobenzene: A simpler aromatic compound with a fluorine substituent, used as a precursor in organic synthesis.
2-Fluorobenzoic Acid: A fluorinated benzoic acid derivative with applications in pharmaceuticals and agrochemicals.
Indole-3-carboxylic Acid: A non-fluorinated indole derivative with various biological activities.
The uniqueness of this compound lies in the combination of the indole core, fluorobenzyl group, and carboxylic acid functionality, which together enhance its chemical stability, biological activity, and versatility in scientific research and industrial applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISAQHGBMHJQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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